Substrate Specificity of Baeyer-Villiger Monooxygenase: Long-Chain (C11–C15) vs. Short-Chain (C5–C7) Cyclic Ketones
The cyclododecanone monooxygenase from Rhodococcus ruber SC1, a type 1 Baeyer-Villiger flavin monooxygenase, exhibits strict substrate specificity for long-chain cyclic ketones (C11 to C15), in contrast to the cyclohexanone monooxygenase which favors short-chain cyclic compounds (C5 to C7) [1]. This enzymatic divergence means that cyclododecanone cannot be replaced by cyclohexanone in biocatalytic oxidation pathways designed for C12 substrates.
| Evidence Dimension | Baeyer-Villiger monooxygenase substrate chain-length specificity |
|---|---|
| Target Compound Data | Cyclododecanone monooxygenase active toward C11–C15 cyclic ketones |
| Comparator Or Baseline | Cyclohexanone monooxygenase active toward C5–C7 cyclic compounds |
| Quantified Difference | Non-overlapping chain-length specificity ranges (C11–C15 vs. C5–C7) |
| Conditions | Recombinant E. coli expressing Rhodococcus ruber SC1 gene cluster |
Why This Matters
Procurement of cyclododecanone is mandatory for biocatalytic processes targeting C12 dicarboxylic acid production, as cyclohexanone is enzymatically inert in this system.
- [1] Kostichka, K., Thomas, S. M., Gibson, K. J., Nagarajan, V., & Cheng, Q. (2001). Cloning and characterization of a gene cluster for cyclododecanone oxidation in Rhodococcus ruber SC1. Journal of Bacteriology, 183(21), 6478-6486. View Source
